molecular formula C15H12ClN3O2S2 B2641961 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034241-32-0

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2641961
CAS No.: 2034241-32-0
M. Wt: 365.85
InChI Key: PWLVJRJGGIUSHN-UHFFFAOYSA-N
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Description

2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the ortho position and a methylene-linked pyrazine-thiophene hybrid moiety. This compound combines aromatic heterocycles (pyrazine and thiophene) with a sulfonamide pharmacophore, a structural motif commonly associated with bioactivity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLVJRJGGIUSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Thiophene Introduction: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

The compound features a chloro group, a benzenesulfonamide moiety, and a thiophenyl-pyrazine substituent, which contribute to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The presence of the thiophene and pyrazine rings may enhance this activity by interacting with bacterial enzymes or receptors. Studies have shown that derivatives of sulfonamides can inhibit the growth of various pathogens, making them candidates for antibiotic development .

Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The interaction of the thiophene and pyrazine components with DNA or specific cancer-related proteins could be explored further .

Biochemical Research

Enzyme Inhibition Studies
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, pyrazine derivatives have been investigated for their ability to inhibit enzymes like carbonic anhydrase, which is crucial in various physiological processes .

Receptor Modulation
Given its structural features, this compound could interact with certain neurotransmitter receptors or ion channels, possibly influencing neurological pathways. Research into compounds that target nicotinic acetylcholine receptors has shown promise in treating neurodegenerative diseases .

Material Science

Development of New Materials
The unique chemical structure allows for the exploration of this compound in creating novel materials, particularly in organic electronics or sensors. The electron-rich nature of the thiophene and pyrazine moieties can be advantageous in developing conductive polymers or photovoltaic materials .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, including compounds similar to 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide). Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, demonstrating their potential as broad-spectrum antibiotics .

Case Study 2: Anticancer Properties

In another investigation featured in Cancer Research, researchers evaluated various pyrazine-based compounds for their cytotoxic effects on cancer cell lines. The study found that certain modifications on the pyrazine ring enhanced the anticancer activity, suggesting that further development of similar structures could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Sulfonamide Derivatives

Compound Name Core Structure Substituents Heterocyclic Moieties Potential Applications
2-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide Benzenesulfonamide -Cl at C2
-CH₂-linked pyrazine-thiophene
Pyrazine, Thiophene Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
2-Chloro-N-(3-methoxybenzoyl)benzene-sulfonamide Benzenesulfonamide -Cl at C2
-Methoxybenzoyl group
None Crystallographic studies (no explicit bioactivity reported)
Chlorsulfuron Benzenesulfonamide -Cl at C2
-Triazine-urea linkage
1,3,5-Triazine Herbicide (acetolactate synthase inhibition)

Key Observations:

Heterocyclic Influence : The pyrazine-thiophene moiety in the target compound introduces π-π stacking and hydrogen-bonding capabilities distinct from the methoxybenzoyl group in or the triazine in Chlorsulfuron . Thiophene’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets.

Bioactivity Potential: Unlike Chlorsulfuron, which is optimized for herbicidal activity via triazine-mediated binding , the pyrazine-thiophene group in the target compound may prioritize selectivity for mammalian targets (e.g., kinases or GPCRs).

Synthetic Accessibility : The methoxybenzoyl analogue in was synthesized and crystallized, suggesting that similar sulfonamide derivatives can be feasibly prepared for structure-activity relationship (SAR) studies.

Physicochemical Properties and Crystallography

Table 2: Comparative Physicochemical Data (Inferred from Structural Features)

Property Target Compound 2-Chloro-N-(3-methoxybenzoyl)benzene-sulfonamide Chlorsulfuron
Molecular Weight ~393.8 g/mol ~340.7 g/mol 357.8 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~1.9
Hydrogen Bond Acceptors 6 5 7
Rotatable Bonds 5 4 4

Crystallographic Insights:

  • The methoxybenzoyl analogue in was resolved using single-crystal X-ray diffraction, with refinement likely performed via SHELXL . This highlights the utility of crystallography tools like SHELX and WinGX in elucidating sulfonamide conformations.

Biological Activity

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group, a thiophene ring, and a pyrazine moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2S, with a molecular weight of approximately 365.9 g/mol. The structure includes:

  • Chloro Group : Enhances reactivity and potential interaction with biological targets.
  • Thiophene Ring : Known for its role in various biological activities.
  • Pyrazine Moiety : Contributes to the compound's ability to interact with enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that this compound may possess anti-proliferative effects, potentially inhibiting the growth of cancer cells. It is believed to interact with specific enzymes or receptors involved in cellular proliferation, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may facilitate interactions with microbial enzymes or cell membranes, leading to inhibitory effects on pathogen growth .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The chloro and thiophene groups may play critical roles in this binding process, influencing various biochemical pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, studies have indicated IC50 values in the low micromolar range for specific cancer types, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into optimizing the efficacy of this compound. Modifications to the thiophene or pyrazine rings could enhance its biological activity, suggesting avenues for future drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialGrowth inhibition of pathogens
Enzyme InteractionPotential binding to target enzymes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Condensation of thiophene-2-carbaldehyde with pyrazine derivatives to form the pyrazinyl-thiophene scaffold.
  • Step 2 : Chlorosulfonation of the benzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Step 3 : Nucleophilic substitution with a methylamine derivative, as described in analogous sulfonamide syntheses .
    • Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in glacial acetic acid (as in ) improved yields by 15–20% compared to DMF.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR : 1H^1H and 13C^13C NMR to confirm substitution patterns on the pyrazine and benzene rings.
  • LC-MS : To verify molecular weight (e.g., [M+H]+^+ peak) and detect impurities.
  • XRD : For crystallographic validation (see for analogous structures).
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem’s InChI/SMILES data in ).

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening : Start with enzyme inhibition assays (e.g., acps-pptase, as in ) due to the sulfonamide group’s known role in targeting bacterial enzymes. Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.

Advanced Research Questions

Q. How can conflicting data on antibacterial efficacy across studies be resolved?

  • Root Cause Analysis :

  • Strain Variability : Test against isogenic bacterial strains to isolate resistance mechanisms.
  • Solubility Effects : Use co-solvents (e.g., DMSO:water mixtures) to ensure consistent bioavailability.
  • Statistical Validation : Apply ANOVA to compare datasets, as demonstrated in flow-chemistry optimizations ( ).
    • Case Study : In , trifluoromethyl groups enhanced potency but reduced solubility; balance these via structural analogs (e.g., replacing -CF3_3 with -OCH3_3).

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) on the benzene ring to reduce oxidative metabolism .
  • Replace the methylene linker with a cyclopropyl group to sterically hinder enzymatic degradation (analogous to ).
    • In Silico Tools : Use PubChem’s computed physicochemical properties () to predict logP and metabolic sites.

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Approach :

  • Molecular Docking : Use the canonical SMILES string () to model interactions with target enzymes (e.g., acps-pptase).
  • QSAR Analysis : Corate substituent effects (e.g., thiophene vs. pyridine) with IC50_{50} values from .
    • Validation : Synthesize top-ranked virtual hits and validate via SPR (Surface Plasmon Resonance) binding assays.

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